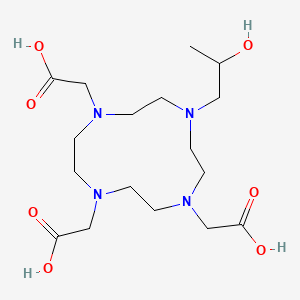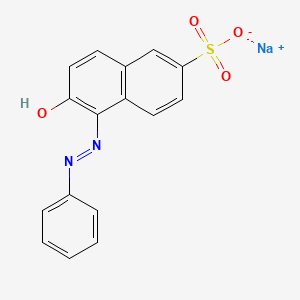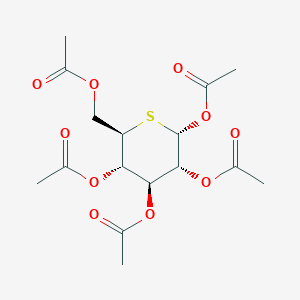
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring attached to an imidazolidine moiety, which is further substituted with two phenyl groups and two methyl groups. The stereochemistry of the compound is specified by the (4S,5S) configuration, indicating the spatial arrangement of the substituents around the imidazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with an imidazolidine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The pyridine and imidazolidine rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or tool in biochemical studies to investigate enzyme functions and interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: The compound can be utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1,3-DIMETHYL-(4S,5S)-DIPHENYLIMIDAZOLIDIN-2-YL)PYRIDINE include other imidazolidine derivatives and pyridine-based compounds. Examples include:
- 3-(1,3-Dimethyl-2-imidazolidinyl)pyridine
- 3-(Diphenylimidazolidin-2-yl)pyridine
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
133634-31-8 |
|---|---|
Fórmula molecular |
C20H19N3 |
Peso molecular |
301.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)

![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)








